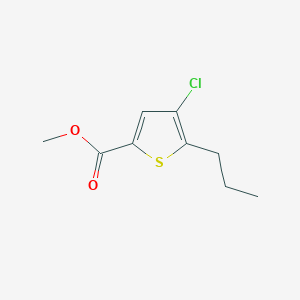
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate typically involves the chlorosulfonation of methyl 2-nitrobenzoate. The reaction is carried out by treating methyl 2-nitrobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-nitrobenzoate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The reaction can be represented by the following equation:
Methyl 2-nitrobenzoate+Chlorosulfonic acid→Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced reactors and automation can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), mild heating.
Reduction Reactions: Hydrogen gas, catalysts (Pd/C, PtO2), metal hydrides (LiAlH4, NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aminobenzoates: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group. The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Methyl 5-(chlorosulfonyl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H6ClNO6S |
|---|---|
Poids moléculaire |
279.65 g/mol |
Nom IUPAC |
methyl 5-chlorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(17(9,14)15)2-3-7(6)10(12)13/h2-4H,1H3 |
Clé InChI |
UTRAEMCZXKAYQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


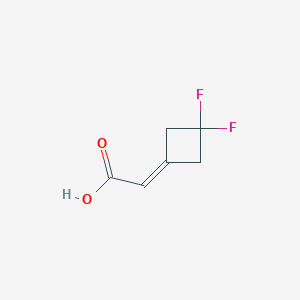

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
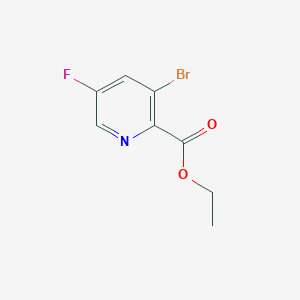
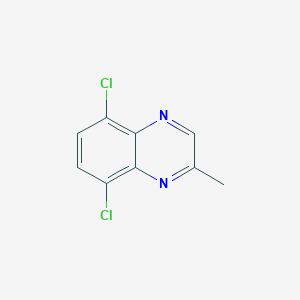
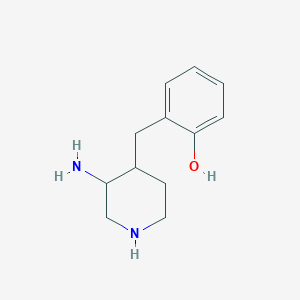

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)


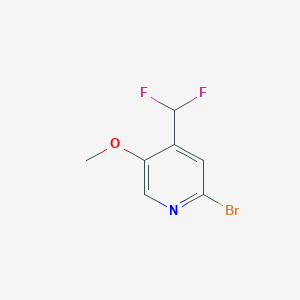
![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
